molecular formula C26H23NO4 B2949553 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866727-07-3

1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2949553
CAS No.: 866727-07-3
M. Wt: 413.473
InChI Key: SUMAKBLVWRBFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique quinoline structure, which is substituted with benzyl, dimethoxy, and methylbenzoyl groups, contributing to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Substitution Reactions: The introduction of benzyl, dimethoxy, and methylbenzoyl groups can be achieved through various substitution reactions. For instance, benzylation can be performed using benzyl chloride in the presence of a base, while methylbenzoylation can be carried out using 4-methylbenzoyl chloride.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.

Chemical Reactions Analysis

1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzyl and methylbenzoyl groups, using reagents like halogens or nitrating agents.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

    Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding. Its derivatives may exhibit bioactivity, making it a candidate for drug discovery.

    Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific diseases. The compound’s structure can be modified to enhance its therapeutic properties.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core can bind to active sites, inhibiting or modulating the activity of target proteins. The benzyl and methylbenzoyl groups may enhance binding affinity and specificity, while the dimethoxy groups can influence the compound’s solubility and stability.

Comparison with Similar Compounds

1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be compared with similar compounds such as:

    1-Benzyl-6,7-dimethoxy-3-(4-chlorobenzoyl)-1,4-dihydroquinolin-4-one: This compound has a chlorobenzoyl group instead of a methylbenzoyl group, which may alter its reactivity and biological activity.

    1-Benzyl-6,7-dimethoxy-3-(4-nitrobenzoyl)-1,4-dihydroquinolin-4-one: The presence of a nitro group can significantly impact the compound’s electronic properties and its interactions with molecular targets.

    1-Benzyl-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one: The methoxy group can influence the compound’s solubility and reactivity, making it suitable for different applications.

Properties

IUPAC Name

1-benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-17-9-11-19(12-10-17)25(28)21-16-27(15-18-7-5-4-6-8-18)22-14-24(31-3)23(30-2)13-20(22)26(21)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMAKBLVWRBFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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